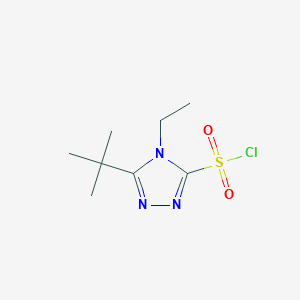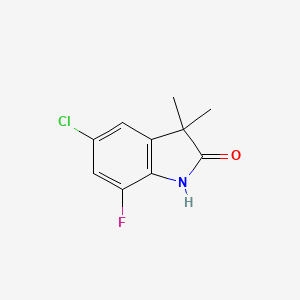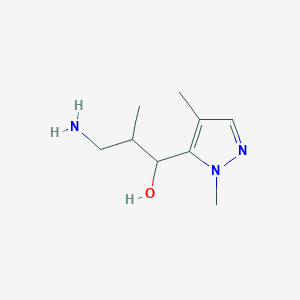
3-Amino-1-(1,4-dimethyl-1H-pyrazol-5-yl)-2-methylpropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-(1,4-dimethyl-1H-pyrazol-5-yl)-2-methylpropan-1-ol is a chemical compound that features a pyrazole ring substituted with amino and hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(1,4-dimethyl-1H-pyrazol-5-yl)-2-methylpropan-1-ol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic conditions.
Substitution reactions: The pyrazole ring is then subjected to substitution reactions to introduce the dimethyl groups at the 1 and 4 positions.
Amino group introduction: The amino group can be introduced via nucleophilic substitution or reductive amination.
Hydroxyl group addition: The hydroxyl group is typically introduced through a hydroxylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(1,4-dimethyl-1H-pyrazol-5-yl)-2-methylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a corresponding alkane.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of amides, ethers, or thioethers.
Scientific Research Applications
3-Amino-1-(1,4-dimethyl-1H-pyrazol-5-yl)-2-methylpropan-1-ol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Material Science: The compound is used in the development of new materials with specific electronic or optical properties.
Biological Research: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-1-(1,4-dimethyl-1H-pyrazol-5-yl)-2-methylpropan-1-ol depends on its application:
Medicinal Chemistry: It may act as an enzyme inhibitor or receptor agonist/antagonist, interacting with specific molecular targets such as neurotransmitter receptors or enzymes involved in metabolic pathways.
Biological Research: It can bind to proteins or nucleic acids, altering their function or structure.
Comparison with Similar Compounds
Similar Compounds
- 1-Amino-3-(1,4-dimethyl-1H-pyrazol-5-yl)-2-methylpropan-1-ol
- 3-Amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)-2-methylpropan-1-ol
- 3-Amino-1-(1,4-dimethyl-1H-pyrazol-3-yl)-2-methylpropan-1-ol
Uniqueness
3-Amino-1-(1,4-dimethyl-1H-pyrazol-5-yl)-2-methylpropan-1-ol is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for developing new pharmaceuticals and materials with tailored properties.
Properties
Molecular Formula |
C9H17N3O |
|---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
3-amino-1-(2,4-dimethylpyrazol-3-yl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C9H17N3O/c1-6(4-10)9(13)8-7(2)5-11-12(8)3/h5-6,9,13H,4,10H2,1-3H3 |
InChI Key |
YQAGJHSARKEOHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1)C)C(C(C)CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(2S)-4-[(tert-Butoxy)carbonyl]-2-methylpiperazin-1-yl]piperidine-3-carboxylic acid](/img/structure/B13191115.png)
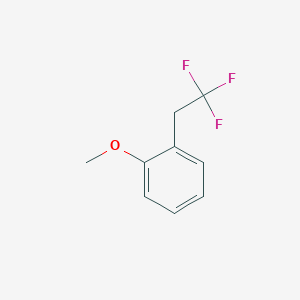

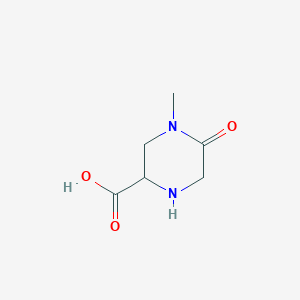
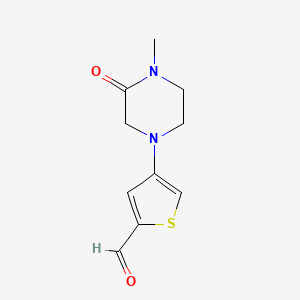
![2-[2-(Methylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetic acid](/img/structure/B13191144.png)
![2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-(pyridin-3-yl)propanoic acid](/img/structure/B13191151.png)
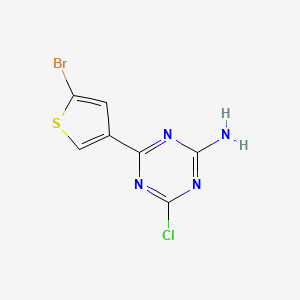
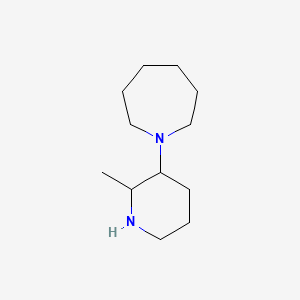
![2-Methyl-4-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]oxan-4-ol](/img/structure/B13191169.png)
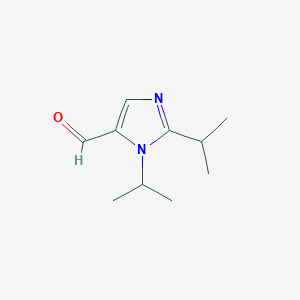
![10-Oxo-6-thia-9-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13191179.png)
